Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate
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Overview
Description
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is a chemical compound with the molecular formula C₆H₇NO₄S and a molecular weight of 189.19 g/mol . This compound is part of the thiazolidine-2,4-dione derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary targets of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester are cancer cells, specifically HeLa, HT29, A549, and MCF-7 cell lines . These cell lines represent different types of cancer, including cervical, colorectal, lung, and breast cancer, respectively .
Mode of Action
The compound interacts with its targets by inhibiting the production of pro-inflammatory cytokines as well as the expression of inducible nitric oxide synthase and cell adhesion molecules . This interaction results in a decrease in inflammation and a reduction in the ability of the cancer cells to adhere to each other and to other tissues .
Biochemical Pathways
It is known that the compound’s action involves the inhibition of pro-inflammatory cytokines and cell adhesion molecules . These molecules play crucial roles in various biochemical pathways, including those involved in inflammation and cell adhesion .
Pharmacokinetics
The compound’s drug-likeness has been predicted using the guidelines of lipinski’s rule of five . This rule is a set of criteria used to predict whether a chemical compound would make an effective orally active drug in humans .
Result of Action
The result of the compound’s action is a notable activity against HeLa, HT29, A549, and MCF-7 cell lines . Specifically, the compound exhibited IC50 values of 55, 40, 38, and 50 μM, respectively, against these cell lines . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function .
Action Environment
The action, efficacy, and stability of (2,4-Dioxothiazolidin-3-yl)acetic acid methyl ester can be influenced by various environmental factors. For instance, the compound’s activity may be affected by the pH, temperature, and presence of other substances in the environment . .
Biochemical Analysis
Biochemical Properties
Thiazolidine-2,4-dione derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Some thiazolidine-2,4-dione derivatives have been shown to exhibit notable in vitro anticancer activity against various cell lines
Molecular Mechanism
Thiazolidine-2,4-dione derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate typically involves the reaction of 2,4-thiazolidinedione with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions for 24 hours . The crude product is then purified through standard procedures such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has shown its potential in developing drugs for treating infections and cancer.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: A parent compound with similar biological activities.
(Z)-2-(5-arylidene-2,4-dioxothiazolidin-3-yl)acetic acid: A derivative with enhanced antimicrobial and anticancer properties.
Uniqueness
Methyl 2-(2,4-dioxothiazolidin-3-yl)acetate is unique due to its specific structural features that confer distinct biological activities. Its ability to act as a carboxylic acid mimetic improves its metabolic stability and therapeutic profile compared to other similar compounds .
Properties
IUPAC Name |
methyl 2-(2,4-dioxo-1,3-thiazolidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-11-5(9)2-7-4(8)3-12-6(7)10/h2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHABKSPPFOTBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=O)CSC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.